molecular formula C9H6ClF3N4 B11731938 4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine

4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11731938
M. Wt: 262.62 g/mol
InChI Key: AQWVKTCHMMPCNU-UHFFFAOYSA-N
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Description

4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of boron reagents and palladium catalysts can be tailored to suit specific industrial requirements .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine is unique due to its combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H6ClF3N4

Molecular Weight

262.62 g/mol

IUPAC Name

4-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-amine

InChI

InChI=1S/C9H6ClF3N4/c10-6-4-17(16-8(6)14)7-2-1-5(3-15-7)9(11,12)13/h1-4H,(H2,14,16)

InChI Key

AQWVKTCHMMPCNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=C(C(=N2)N)Cl

Origin of Product

United States

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